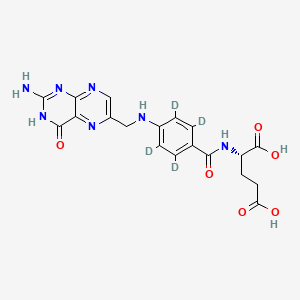![molecular formula C21H21ClN2 B563171 (3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene CAS No. 106865-63-8](/img/structure/B563171.png)
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is a member of the hapalindole family of indole alkaloids, which are natural products isolated from cyanobacteria, specifically from the Stigonematales order . These compounds are known for their unique polycyclic ring systems and diverse biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of hapalindole K involves several key steps, including electrophilic aromatic substitution, cycloaddition, and Ritter reactions . The synthesis begins with the reaction between indole and α-methyl tiglic acid chloride, followed by a demanding intermolecular [4+2] cycloaddition . The final steps include tosyl deprotection and isonitrile formation .
Industrial Production Methods
The complexity of the synthesis and the need for specific reaction conditions make large-scale production challenging .
化学反应分析
Types of Reactions
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of hapalindole K include lithium chloride, epoxides, and α-ketoglutarate-dependent nonheme iron halogenases . The reactions often require specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of hapalindole K, which can exhibit different biological activities .
科学研究应用
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[76102,7
作用机制
The mechanism of action of hapalindole K involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and to induce apoptosis in cancer cells by activating specific signaling pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research .
相似化合物的比较
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is part of a larger family of indole alkaloids, including:
- Fischerindoles
- Ambiguines
- Welwitindolinones
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific polycyclic ring system and the presence of a chlorine atom, which contributes to its distinct biological properties .
属性
CAS 编号 |
106865-63-8 |
|---|---|
分子式 |
C21H21ClN2 |
分子量 |
336.863 |
InChI |
InChI=1S/C21H21ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,16,19,24H,1,10H2,2-4H3/t16-,19+,21+/m0/s1 |
InChI 键 |
VRTCQZPYIDLYAS-LDQXTDLNSA-N |
SMILES |
CC1(C2=C(C(C(C(C2)Cl)(C)C=C)[N+]#[C-])C3=CNC4=CC=CC1=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)
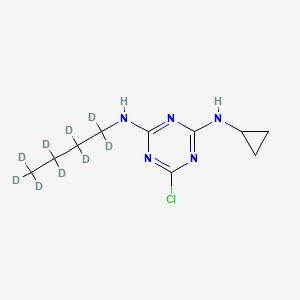
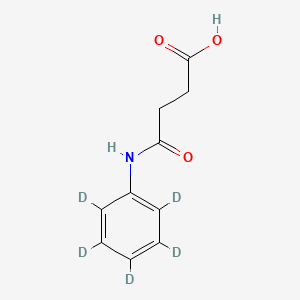

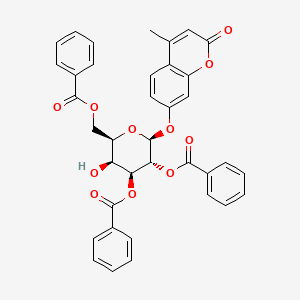
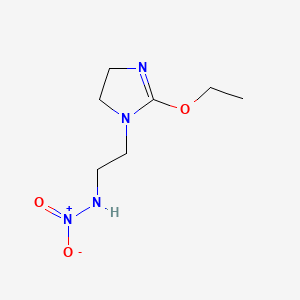
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)

